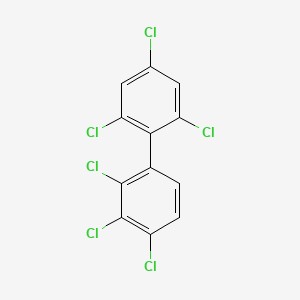

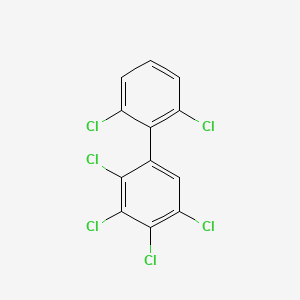

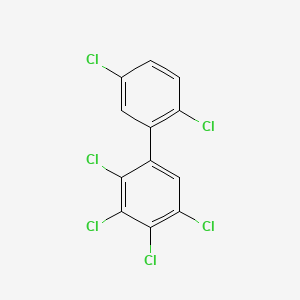

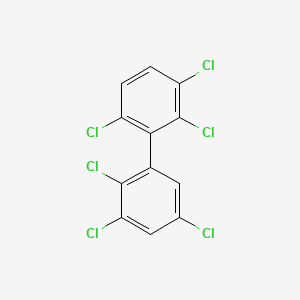

2,2',3,4,5,6'-Hexachlorobiphenyl

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated biphenyls can involve various chemical reactions, including halogenation and coupling reactions. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl was achieved through a sequence of reactions that included decarboxylative selenation and selenoxide elimination, followed by a decarboxylative elimination . Although this paper does not directly describe the synthesis of 2,2',3,4,5,6'-Hexachlorobiphenyl, the methodologies used could be relevant for synthesizing similarly chlorinated biphenyls.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and various degrees of dihedral angles between the rings. For example, a related compound, 2,3-Dichloro-3',4'-dihydroxybiphenyl, exhibits intramolecular hydrogen bonding and a dihedral angle of 59.39(8)° between the benzene rings . This information provides insight into the potential molecular conformation of 2,2',3,4,5,6'-Hexachlorobiphenyl, although the presence of additional chlorine atoms would influence its exact structure.

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative and reductive processes. The synthesis paper indicates that decarboxylative eliminations can be an effective step in the synthesis of chlorinated biphenyls. Additionally, the paper on the synthesis of substituted hexa-2,4-diynes suggests that catalyzed coupling reactions are useful for creating complex organic molecules, which could be applicable to the synthesis and reactions of chlorinated biphenyls.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls like 2,2',3,4,5,6'-Hexachlorobiphenyl are influenced by the degree of chlorination and the molecular structure. These compounds are typically non-polar, hydrophobic, and resistant to degradation, leading to their persistence in the environment. The intramolecular hydrogen bonding observed in a related compound could also affect the melting and boiling points, solubility, and chemical reactivity of 2,2',3,4,5,6'-Hexachlorobiphenyl. However, specific physical and chemical property data for this compound are not provided in the papers referenced.

Applications De Recherche Scientifique

Metabolism and Excretion in Rats

Kato, McKinney, and Matthews (1980) studied the metabolism and excretion of four symmetrical hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, in rats. They found that the rate of metabolism and excretion depends on the position of chlorine substitution on the biphenyl ring. Specifically, isomers without vicinal unsubstituted carbon atoms were metabolized and excreted more slowly. The metabolites showed evidence of dechlorination and possible metabolism via the direct insertion of a hydroxyl group (Kato, McKinney, & Matthews, 1980).

Degradation Analysis

Turrio-Baldassarri et al. (1997) reported on the degradation of Hexachlorobiphenyls, noting that certain congeners, including 2,2',3,4,5,6'-Hexachlorobiphenyl, appear to be more degradable in biotic matrices. They suggested that the ratio of certain congeners could vary in matrices at different levels in the food chain and may be under metabolic control (Turrio-Baldassarri et al., 1997).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,5,6'-Hexachlorobiphenyl, in supercritical fluids. They found that modifiers like n-butane and methanol increased solubility in supercritical carbon dioxide, which could have implications for environmental remediation and extraction processes (Anitescu & Tavlarides, 1999).

Hepatic Microsomal Enzyme Activity

Stonard and Greig (1976) investigated the effects of various hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, on hepatic microsomal enzyme activity in rats. They found that these isomers initially produce changes in hepatic microsomal activity resembling those seen after treatment with phenobarbitone. However, chronic feeding of these isomers led to a mixed pattern of enzyme induction and accumulation of hepatic porphyrins, suggesting a potential relationship with hepatic disorders (Stonard & Greig, 1976).

Metabolic Behavior in Various Species

Hutzinger et al. (1972) studied the metabolic behavior of hexachlorobiphenyl isomers in pigeons, rats, and brook trout. They observed that certain hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, were metabolized into monohydroxylated derivatives in rats and pigeons, but no such metabolites were detected in brook trout. This suggests species-specific differences in the metabolism of these compounds, which could have implications for their environmental impact and accumulation in the food chain (Hutzinger et al., 1972).

Distribution and Excretion in Rats

Matthews and Tuey (1980) explored the distribution and excretion of 2,2',3,4,5,6'-Hexachlorobiphenyl in rats. They found that this compound was rapidly metabolized and excreted compared to other hexachlorobiphenyls without adjacent unsubstituted carbon atoms. This research indicates that the structure of PCBs significantly affects their metabolism and excretion rates, with potential implications for environmental persistence and bioaccumulation (Matthews & Tuey, 1980).

Metabolism by Human CYP2B6

Ariyoshi et al. (1995) investigated the metabolism of 2,4,5,2',4',5'-Hexachlorobiphenyl by human CYP2B6. They identified a major metabolite and compared the metabolic activity to that in other species. These findings are significant for understanding how PCB congeners are processed in the human body, which has implications for assessing human health risks associated with PCB exposure (Ariyoshi et al., 1995).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,2’,3,4,5,6’-Hexachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,2’,3,4,5,6’-Hexachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

It is known that the compound can regulate the circadian clock , which is a fundamental aspect of biology that influences numerous physiological processes.

Pharmacokinetics

It is known that cytochrome p450 enzymes (cyps) play an essential role in the bio-transformation of polychlorinated biphenyls (pcbs), including 2,2’,3,4,5,6’-hexachlorobiphenyl .

Result of Action

It is known that the compound can regulate the circadian clock , which can have wide-ranging effects on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5,6’-Hexachlorobiphenyl. For example, the compound was used in transformers as dielectric fluids until production was banned in 1979 due to its bioaccumulative and harmful health effects .

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPQKLGBEKEZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074202 | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4,5,6'-Hexachlorobiphenyl | |

CAS RN |

68194-15-0 | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)